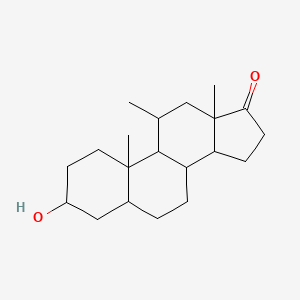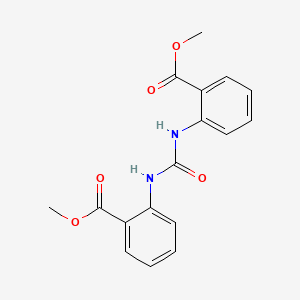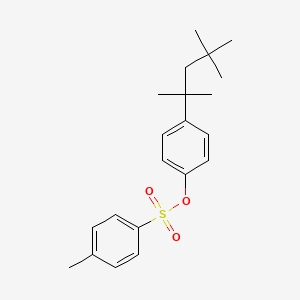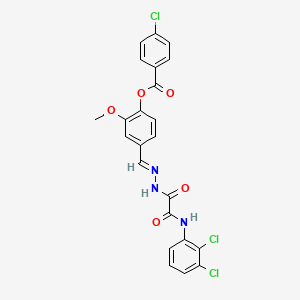
3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one is a complex organic compound with the molecular formula C20H32O2. It is a rare and unique chemical often used in early discovery research. This compound is part of a collection of chemicals provided by Sigma-Aldrich for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one involves multiple steps. One common method starts with 17α-hydroxyprogesterone, which undergoes enolization at the 3-position followed by etherification using ethanol and triethyl orthoformate. The 6-position is then halogenated using carbon tetrabromide, and the 3-position ketone is reduced. Finally, the 17-position hydroxyl group is acetylated to yield the desired compound .
Industrial Production Methods
Typically, such compounds are synthesized in small quantities in laboratory settings rather than on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo substitution reactions at various positions on the cyclopenta(A)phenanthrene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like carbon tetrabromide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the ketone group results in an alcohol .
Scientific Research Applications
3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Epiandrosterone: A similar compound with weak androgenic activity, known to inhibit the pentose phosphate pathway and reduce intracellular NADPH levels.
17α-Hydroxyprogesterone: A precursor used in the synthesis of 3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one.
Uniqueness
This compound is unique due to its specific structure and the combination of functional groups, which confer distinct chemical and biological properties. Its rarity and specialized use in research further highlight its uniqueness .
Properties
CAS No. |
139284-87-0 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
3-hydroxy-10,11,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H32O2/c1-12-11-20(3)16(6-7-17(20)22)15-5-4-13-10-14(21)8-9-19(13,2)18(12)15/h12-16,18,21H,4-11H2,1-3H3 |
InChI Key |
FHSSMFXPNPSOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(CCC2=O)C3C1C4(CCC(CC4CC3)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)


![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)










